- Preparation method of chiral 1,2-bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethane, China, , ,

Cas no 97858-62-3 ((S,S)-Dipamp)

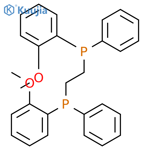

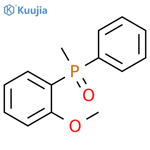

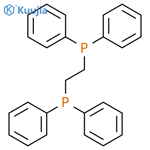

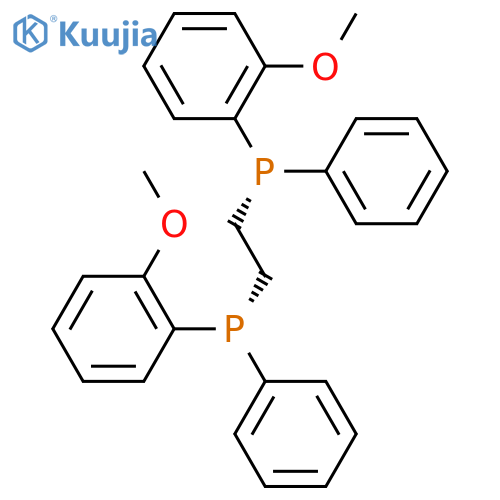

(S,S)-Dipamp structure

商品名:(S,S)-Dipamp

CAS番号:97858-62-3

MF:C28H28O2P2

メガワット:458.468249320984

MDL:MFCD05863547

CID:91149

PubChem ID:24869914

(S,S)-Dipamp 化学的及び物理的性質

名前と識別子

-

- (S,S)-DIPAMP

- (S,S)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane

- (S,S)-(+)-1,2-Bis[(2-methoxyphenyl)-(phenyl)phosphino]ethane

- (S,S)-Ethylenebis[(2-methoxyphenyl)phenylphosphine]

- (1S,2S)-(+)-Bis[(2-methoxyphenyl)phenylphosphino]ethane

- (S,S)-1,2-Bis[(2-methoxyphenyl)(phenylphosphino)]ethane

- (S,S)-1,2-Ethanediylbis[(2-methoxyphenyl)phenylphosphine]

- 1,2-Bis((S)-(2-methoxyphenyl)(phenyl)phosphino)ethane

- HS6F5EW3U6

- Dipamp, (S,S)-

- Phosphine, 1,1'-(1,2-ethanediyl)bis(1-(2-methoxyphenyl)-1-phenyl-, (1S,1'S)-

- OR310819

- AK117711

- AB1011200

- ST24036672

- Ethylenebis[(S)-(o-anisyl)(phenyl)phosphine]

- Q411299

- (S,S)-(+)-1,2-Bis[2-metho

- (1S,1′S)-1,1′-(1,2-Ethanediyl)bis[1-(2-methoxyphenyl)-1-phenylphosphine] (ACI)

- Phosphine, 1,2-ethanediylbis[(2-methoxyphenyl)phenyl-, (1S,1′S)- (9CI)

- Phosphine, 1,2-ethanediylbis[(2-methoxyphenyl)phenyl-, [S-(R*,R*)]- (ZCI)

- (S,S)-(+)-1,2-Bis[2-methoxyphenyl)(phenyl)phosphino]ethane

- (S,S)-DIPAMP, >=95%

- (S,S)-DIPAMP, 95%

- CS-W013836

- MFCD05863547

- (R,R)-DIPAMP (S,S)-FORM [MI]

- SCHEMBL259791

- T71507

- (S)-(2-methoxyphenyl)({2-[(S)-(2-methoxyphenyl)(phenyl)phosphanyl]ethyl})phenylphosphane

- (+)-DIPAMP

- AKOS008901422

- GS-0007

- (S)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane

- DTXSID101027541

- 97858-62-3

- UNII-HS6F5EW3U6

- (S,S)-Dipamp

-

- MDL: MFCD05863547

- インチ: 1S/C28H28O2P2/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2/h3-20H,21-22H2,1-2H3/t31-,32+

- InChIKey: QKZWXPLBVCKXNQ-MEKGRNQZSA-N

- ほほえんだ: [P@@](C1C=CC=CC=1)(C1C=CC=CC=1OC)CC[P@@](C1C=CC=CC=1)C1C=CC=CC=1OC

計算された属性

- せいみつぶんしりょう: 458.15645413g/mol

- どういたいしつりょう: 458.15645413g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 32

- 回転可能化学結合数: 9

- 複雑さ: 472

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 5.8

- トポロジー分子極性表面積: 18.5

じっけんとくせい

- 色と性状: はくしょくふんまつ

- ゆうかいてん: 101-105 °C (lit.)

- ふってん: 580.2±45.0 °C at 760 mmHg

- フラッシュポイント: 383.0±29.0 °C

- 屈折率: 85 ° (C=1, CHCl3)

- PSA: 45.64000

- LogP: 5.26940

- ひせんこうど: 82 º (c=1 in chloroform)

- ようかいせい: 水に溶けない

- 光学活性: [α]22/D +82, c = 1 in chloroform

- じょうきあつ: No data available

(S,S)-Dipamp セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S26;S36/37

-

危険物標識:

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

(S,S)-Dipamp 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A850656-50mg |

1,2-Bis((S)-(2-methoxyphenyl)(phenyl)phosphino)ethane |

97858-62-3 | 98% | 50mg |

$68.0 | 2025-02-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002465-250mg |

(S,S)-Dipamp |

97858-62-3 | 97% | 250mg |

¥1371 | 2024-07-19 | |

| Key Organics Ltd | GS-0007-10MG |

(S,S)-(+)-1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane |

97858-62-3 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-250916-100mg |

(S,S)-DIPAMP, |

97858-62-3 | ≥97% | 100mg |

¥632.00 | 2023-09-05 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 600390-100mg |

(S,S)-Dipamp |

97858-62-3 | 98% | 100mg |

¥520.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S45940-250mg |

1,2-Bis((S)-(2-methoxyphenyl)(phenyl)phosphino)ethane |

97858-62-3 | 250mg |

¥1206.0 | 2021-09-07 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3036-100MG |

(S,S)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane |

97858-62-3 | >97.0%(GC)(T) | 100mg |

¥500.00 | 2024-04-15 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S115578-1g |

(S,S)-DIPAMP |

97858-62-3 | 97% | 1g |

¥3,460.00 | 2021-05-24 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H28037-100mg |

(S,S)-DIPAMP, 97% |

97858-62-3 | 97% | 100mg |

¥953.00 | 2023-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-IM519-100mg |

(S,S)-Dipamp |

97858-62-3 | 97% | 100mg |

¥527.0 | 2022-05-30 |

(S,S)-Dipamp 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Lithium Solvents: Tetrahydrofuran ; 10 h, 50 °C; 50 °C → 0 °C

1.2 0 °C

1.3 Reagents: Water

2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol , Dichloromethane ; rt; 12 h, 40 °C

2.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 40 °C

3.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C

3.2 Solvents: Water

1.2 0 °C

1.3 Reagents: Water

2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol , Dichloromethane ; rt; 12 h, 40 °C

2.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 40 °C

3.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C

3.2 Solvents: Water

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Solvents: Benzene

2.1 Reagents: sec-Butyllithium , Cuprous chloride Solvents: Tetrahydrofuran

3.1 Reagents: Diethylamine

1.1 Solvents: Benzene

2.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran

2.2 Reagents: Cupric chloride

3.1 Reagents: Diethylamine

2.1 Reagents: sec-Butyllithium , Cuprous chloride Solvents: Tetrahydrofuran

3.1 Reagents: Diethylamine

1.1 Solvents: Benzene

2.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran

2.2 Reagents: Cupric chloride

3.1 Reagents: Diethylamine

リファレンス

- Preparation of optically active phosphinesSynthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranes, Japan, 1990, 112(13), 5244-52

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Triethylamine , Trichlorosilane

1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

2.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran

2.2 Reagents: Cupric chloride

3.1 Reagents: Diethylamine

1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

2.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran

2.2 Reagents: Cupric chloride

3.1 Reagents: Diethylamine

リファレンス

- Synthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranes, Journal of the American Chemical Society, 1990, 112(13), 5244-52

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Butyllithium Catalysts: Cuprous chloride Solvents: Tetrahydrofuran ; -20 °C; -20 °C → rt

2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ; rt → reflux

3.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux

3.2 Reagents: Sodium hydroxide Solvents: Water

2.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ; rt → reflux

3.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux

3.2 Reagents: Sodium hydroxide Solvents: Water

リファレンス

- Method for preparing chiral 1,2-bis [(2-methoxyphenyl)phenylphosphino]ethane, China, , ,

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Tetramethylammonium chloride , Gold, chloro[thiobis[methane]]- Solvents: Dichloromethane ; 20 min, rt

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt

1.2 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 2 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 24 h, rt

リファレンス

- Enantioselective Synthesis of Homochiral Au13 Nanoclusters and Their Chiroptical Activities, Inorganic Chemistry, 2019, 58(6), 3670-3675

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol , Dichloromethane ; rt; 12 h, 40 °C

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 40 °C

2.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C

2.2 Solvents: Water

1.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ; rt → reflux

2.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux

2.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 40 °C

2.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C

2.2 Solvents: Water

1.1 Reagents: (+)-Dibenzoyltartaric acid Solvents: Methanol ; rt → reflux

2.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux

2.2 Reagents: Sodium hydroxide Solvents: Water

リファレンス

- Preparation method of chiral 1,2-bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethaneMethod for preparing chiral 1,2-bis [(2-methoxyphenyl)phenylphosphino]ethane, China, , ,

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Diethylamine

1.1 Reagents: Diethylamine

1.1 Reagents: Diethylamine

1.1 Reagents: Diethylamine

1.1 Reagents: Diethylamine

リファレンス

- Preparation of optically active phosphinesSynthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranesPhosphine oxides and lithium aluminum hydride-sodium borohydride-cerium(III) chloride: synthesis and reactions of phosphine-boranes, Japan, 1990, 112(13), 5244-52

ごうせいかいろ 8

はんのうじょうけん

リファレンス

- Comparative HPLC Enantioseparation of Thirty-Six Aromatic Compounds on Four Columns of the Lux Series: Impact of Substituents, Shapes and Electronic Properties, Chirality, 2013, 25(11), 709-718

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane , Sodium sulfate Catalysts: Titanium isopropoxide Solvents: Toluene ; 24 h, 60 °C

リファレンス

- Unraveling the Catalytic Cycle of Tertiary Phosphine Oxides Reduction with Hydrosiloxane and Ti(OiPr)4 through EPR and 29Si NMR Spectroscopy, ACS Catalysis, 2013, 3(7), 1431-1438

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Methyldiethoxysilane Catalysts: Bis(p-nitrophenyl) phosphate Solvents: Toluene ; 8 - 48 h, 110 °C; 110 °C → 0 °C

1.2 Reagents: Potassium hydroxide Solvents: Methanol ; 0 °C; 3 h, rt

1.1 Reagents: Tributylamine , Triethylamine Solvents: Acetonitrile ; 70 °C

1.2 Reagents: Potassium hydroxide Solvents: Methanol ; 0 °C; 3 h, rt

1.1 Reagents: Tributylamine , Triethylamine Solvents: Acetonitrile ; 70 °C

リファレンス

- Highly Chemoselective Metal-Free Reduction of Phosphine Oxides to PhosphinesTributylamine, Journal of the American Chemical Society, 2012, 134(44), 18325-18329

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 12 h, 20 °C

1.2 Catalysts: Nickel bromide , 2,2-Bis[2-[4(S)-tert-butyl-1,3-oxazolinyl]]propane ; 10 h, rt → 70 °C

1.3 Reagents: Water

1.2 Catalysts: Nickel bromide , 2,2-Bis[2-[4(S)-tert-butyl-1,3-oxazolinyl]]propane ; 10 h, rt → 70 °C

1.3 Reagents: Water

リファレンス

- Method of synthesizing chiral 1,2-bis[(2-methoxyphenyl)phenyl-phosphino]ethane, China, , ,

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: sec-Butyllithium , Cuprous chloride Solvents: Tetrahydrofuran

2.1 Reagents: Diethylamine

2.1 Reagents: Diethylamine

リファレンス

- Preparation of optically active phosphines, Japan, , ,

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran

1.2 Reagents: Cupric chloride

2.1 Reagents: Diethylamine

1.1 -

2.1 Reagents: Diethylamine

1.2 Reagents: Cupric chloride

2.1 Reagents: Diethylamine

1.1 -

2.1 Reagents: Diethylamine

リファレンス

- Synthesis and reactions of phosphine-boranes. Synthesis of new bidentate ligands with homochiral phosphine centers via optically pure phosphine-boranesPhosphine oxides and lithium aluminum hydride-sodium borohydride-cerium(III) chloride: synthesis and reactions of phosphine-boranes, Journal of the American Chemical Society, 1990, 112(13), 5244-52

ごうせいかいろ 14

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran

1.2 Reagents: Pyridine

1.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

2.1 Solvents: Benzene

3.1 Reagents: sec-Butyllithium , Cuprous chloride Solvents: Tetrahydrofuran

4.1 Reagents: Diethylamine

1.2 Reagents: Pyridine

1.3 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

2.1 Solvents: Benzene

3.1 Reagents: sec-Butyllithium , Cuprous chloride Solvents: Tetrahydrofuran

4.1 Reagents: Diethylamine

リファレンス

- Preparation of optically active phosphines, Japan, , ,

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; 10 h, 100 °C

1.2 Solvents: Water

1.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Solvents: Water

1.1 Reagents: Triethylamine , Trichlorosilane Solvents: Toluene ; rt → reflux

1.2 Reagents: Sodium hydroxide Solvents: Water

リファレンス

- Preparation method of chiral 1,2-bis((R)-(2-methoxyphenyl)(phenyl)phosphino)ethaneMethod for preparing chiral 1,2-bis [(2-methoxyphenyl)phenylphosphino]ethane, China, , ,

(S,S)-Dipamp Raw materials

- Methyllithium (1.6M in Diethyl Ether)

- 1,2-BIS[(2-METHOXYPHENYL)PHENYLPHOSPHINO]ETHANE

-

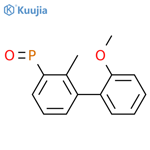

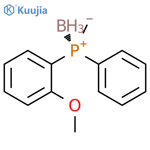

- Phosphine oxide, (2-methoxyphenyl)methylphenyl-, (1S)-

- Boron,trihydro[(2-methoxyphenyl)methylphenylphosphine-kP]-, [T-4-(S)]-

- (R,R)-Dipamp

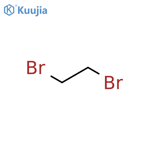

- 1,2-Dibromoethane

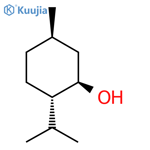

- L(-)-Menthol

- (r)-(-)-o-anisylmethylphenylphosphine borane

- 1,2-ethandiylbis[(o-anisylphenyl)phenyl]phosphine oxide

- Phosphine oxide, (2-methoxyphenyl)methylphenyl-

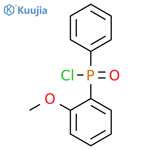

- Phosphinic chloride, (2-methoxyphenyl)phenyl-

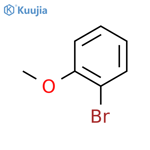

- 2-Bromoanisole

- Ethylenebis(diphenylphosphine)

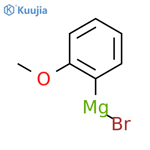

- 2-Methoxyphenylmagnesium Bromide Solution (1.0 M in THF)

(S,S)-Dipamp Preparation Products

(S,S)-Dipamp 関連文献

-

1. IrAu12 superatom modified by chiral diphosphines: doping-induced enhancement of chiroptical activityHaru Hirai,Takuya Nakashima,Shinjiro Takano,Yukatsu Shichibu,Katsuaki Konishi,Tsuyoshi Kawai,Tatsuya Tsukuda J. Mater. Chem. C 2023 11 3095

-

2. Asymmetric 1,4-addition of triarylbismuths to enones catalyzed by dicationic palladium(ii) complexesTakashi Nishikata,Yasunori Yamamoto,Norio Miyaura Chem. Commun. 2004 1822

-

Angharad Baber,Johannes G. de Vries,A. Guy Orpen,Paul G. Pringle,Karl von der Luehe 1-symmetric diphosphines in rhodium-catalysed hydrogenations. Angharad Baber Johannes G. de Vries A. Guy Orpen Paul G. Pringle Karl von der Luehe Dalton Trans. 2006 4821

-

Haichao Liu,Yanxing Jia Nat. Prod. Rep. 2017 34 411

-

Yi Chiao Fan,Ohyun Kwon Chem. Commun. 2013 49 11588

97858-62-3 ((S,S)-Dipamp) 関連製品

- 1020253-05-7(4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide)

- 2370885-23-5(Schembl22891228)

- 1797319-04-0(N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pent-4-enamide)

- 1805157-20-3(Methyl 4-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-acetate)

- 923481-86-1(3-benzyl-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione)

- 1042620-08-5(2-2-(cyclopentylamino)ethoxyethan-1-ol)

- 1806179-26-9(Methyl 2-hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-4-carboxylate)

- 1780826-36-9(2-(5-methyl-1,2-oxazol-4-yl)ethane-1-sulfonyl chloride)

- 1105209-72-0(N-(4-acetylphenyl)-2-2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-ylacetamide)

- 2680795-91-7(tert-butyl N-(6-bromo-1-ethyl-1H-1,3-benzodiazol-2-yl)carbamate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:97858-62-3)(S,S)-DIPAMP

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:97858-62-3)(S,S)-Dipamp

清らかである:99%/99%

はかる:250mg/1g

価格 ($):175.0/523.0